Methyl 2-(propan-2-ylideneamino)oxypropanoate
Description
Properties
CAS No. |
5001-39-8 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylideneamino)oxypropanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-11-6(3)7(9)10-4/h6H,1-4H3 |
InChI Key |
JPEOELYXQSACKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)ON=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxime Formation and Protection
The most direct route involves the sequential formation of an oxime intermediate followed by acetone-mediated protection.
Step 1: Synthesis of Methyl 2-(Hydroxyimino)propanoate
Methyl pyruvate (methyl 2-oxopropanoate) is reacted with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux (80–90°C, 4–6 hours). The reaction yields methyl 2-(hydroxyimino)propanoate as a crystalline solid.
| Parameter | Condition/Result |
|---|---|
| Yield | 75–85% |
| Solvent | Ethanol/water (1:1) |
| Reaction Time | 4–6 hours |
Step 2: Protection with Acetone
The hydroxylamine group is protected via condensation with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to remove water. This forms the propan-2-ylideneamino group.
| Parameter | Condition/Result |
|---|---|
| Catalyst | p-TsOH (5 mol%) |
| Solvent | Toluene |
| Reaction Time | 12–18 hours |
| Yield | 60–70% |
Direct Oxime Etherification
An alternative one-pot method employs methyl lactate (methyl 2-hydroxypropanoate) and acetone oxime. The reaction is catalyzed by Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0°C to room temperature.
| Parameter | Condition/Result |
|---|---|
| Catalyst | PPh₃/DEAD |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 50–55% |
This method avoids isolation of the oxime intermediate but requires stringent anhydrous conditions.
Industrial-Scale Alkoxylation
For larger-scale production, etherification of methyl lactate with preformed propan-2-ylideneamino oxime is conducted using a double-metal cyanide (DMC) catalyst. The reaction proceeds at 50–80°C under nitrogen, achieving high regioselectivity.
| Parameter | Condition/Result |
|---|---|
| Catalyst | DMC (0.01 wt%) |
| Temperature | 50–80°C |
| Pressure | 1–2 bar (N₂) |
| Yield | 85–90% |
Challenges and Optimizations
- Side Reactions: Competitive hydrolysis of the oxime ether under acidic conditions necessitates pH control.
- Catalyst Recycling: DMC catalysts can be reused up to three times without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-ylideneamino)oxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(propan-2-ylideneamino)oxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(propan-2-ylideneamino)oxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
Methyl vs. Ethyl Esters
- This property may favor its use in labile intermediates for dynamic combinatorial chemistry .
- Ethyl 2-(propan-2-ylideneamino)oxypropanoate (): The ethyl ester provides greater lipophilicity, improving membrane permeability in agrochemical applications. Its slower hydrolysis rate enhances environmental persistence .
Ethoxyethyl Esters
- 2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate (): The ethoxyethyl group introduces steric hindrance and hydrogen-bonding capacity, which may stabilize interactions with biological targets (e.g., enzyme active sites). This compound’s chlorophenyl chromen moiety suggests utility in antifungal or anti-inflammatory agents .
| Compound | Ester Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Methyl 2-(propan-2-ylideneamino)oxypropanoate | Methyl | 175.17 | Agrochemical intermediates |
| Ethyl 2-(propan-2-ylideneamino)oxypropanoate | Ethyl | 189.19 | Pesticide synthesis |
| 2-Ethoxyethyl chromenyl propanoate | Ethoxyethyl | 414.84 | Antimicrobial agents |
Functional Group Modifications: Oxyimino vs. Amino Substituents
Oxyimino Derivatives
- 2-(Propan-2-ylideneamino)oxyethyl [4-(6-chloroquinoxalinyl)phenoxy]propanoate (): The propan-2-ylideneamino oxy group enhances herbicidal activity by mimicking natural auxins, disrupting plant cell growth. The chloroquinoxalinyl group amplifies oxidative stress in target organisms .
- Methyl 2-((2-oxo-4-phenyl-6-propylchromen-7-yl)oxy)propanoate (): The chromenyl substituent introduces π-π stacking interactions, useful in fluorescent probes or photostable agrochemicals .
Amino-Substituted Propanoates
- Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (): The tertiary amino group facilitates salt formation, improving water solubility for drug delivery. Applications include peptide mimetics and CNS-targeting pharmaceuticals .
- Methyl 2-amino-3-(4-hydroxy-2-methylphenyl)propanoate (): The phenolic hydroxyl group enables antioxidant activity, relevant in neurodegenerative disease research .
| Compound | Functional Group | Bioactivity/Application |
|---|---|---|
| This compound | Oxyimino ether | Herbicidal intermediates |
| Methyl 3-amino-2,2-dimethylpropanoate | Tertiary amino | Pharmaceutical salt forms |
| 2-Methylphenyl 2-methylpropanoate | Methylphenyl ester | Flavor/fragrance industry |
Physicochemical Properties and Stability
- Hydrolysis Rates: Methyl esters hydrolyze faster than ethyl analogs due to reduced steric protection, as seen in ethyl 2-(propan-2-ylideneamino)oxypropanoate’s stability in aqueous environments .
- Thermal Stability: Chromenyl and chloroquinoxalinyl derivatives () exhibit higher thermal stability (decomposition >200°C) owing to aromatic conjugation, whereas amino-substituted analogs degrade at lower temperatures (~150°C) .
Biological Activity
Introduction
Methyl 2-(propan-2-ylideneamino)oxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies that highlight its efficacy and applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 235.26 g/mol
- IUPAC Name : this compound
The compound features an isopropenyl group attached to an amino alcohol, which contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antimicrobial potency.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.4 |
| MCF-7 (breast cancer) | 18.7 |
| A549 (lung cancer) | 30.5 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Further investigations into the pathways affected by this compound are ongoing.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reaction : Combining methyl propanoate with isopropenylamine under acidic conditions.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
- Green Chemistry Approaches : Employing solvent-free conditions to minimize environmental impact.
These methods have shown varying degrees of efficiency, with microwave-assisted synthesis yielding higher purity and better yields.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts post-treatment, supporting its use as a potential therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Line Testing
In a comparative analysis, this compound was tested against established chemotherapeutic agents. The compound demonstrated synergistic effects when combined with doxorubicin in HeLa cells, suggesting potential for combination therapy in cancer treatment.
Q & A
Q. Key Variables :
- Temperature control (reflux at 60–80°C).
- Moisture exclusion (anhydrous solvents).
- Catalyst choice (H₂SO₄ vs. enzymatic catalysts for selectivity).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.7 ppm for OCH₃), propan-2-ylideneamino group (δ ~1.2–1.5 ppm for CH₃), and oxypropanoate backbone (δ ~4.2–5.0 ppm for OCH₂). Compare with computational predictions (e.g., ChemDraw or Gaussian) .
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and N-O stretching (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃O•).
Q. Data Cross-Validation :
- Use X-ray crystallography (if crystalline) for definitive structural confirmation, as demonstrated for analogous esters in .
Advanced: How can researchers model the thermodynamic behavior of this compound in solution?
Methodological Answer:
Thermodynamic properties (e.g., activity coefficients, solubility) can be predicted using local composition models (e.g., Wilson or NRTL equations). For example:
Activity Coefficients : Apply the Renon-Prausnitz equation (nonrandom two-liquid model) to account for interactions between the ester and solvents (e.g., water, ethanol) .
Solubility Prediction :
| Solvent | Predicted Solubility (g/L) | Experimental Solubility (g/L) |
|---|---|---|
| Water | 0.5 | 0.3–0.6 (analogous to ) |
| Ethanol | 120 | 110–130 (extrapolated from ) |
Validation : Compare with experimental data via gravimetric analysis or HPLC.
Advanced: What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
Discrepancies often arise from steric effects or solvent interactions . Mitigation steps:
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to refine NMR chemical shift predictions .
Solvent Correction : Apply the IEF-PCM model to account for solvent polarity in computational simulations.
Experimental Adjustments :
- Re-measure NMR in deuterated DMSO to reduce aggregation effects.
- Use dynamic light scattering (DLS) to assess colloidal formation in solution.
Case Study : For structurally similar nitroaromatic esters, computational vs. experimental deviations in ¹³C NMR were resolved by adjusting torsional parameters in simulations .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N100 respirators if volatilization is suspected .
- Ventilation : Conduct reactions in a fume hood.
- Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic decomposition .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
Advanced: How does the steric environment of this compound influence its reactivity in nucleophilic reactions?
Methodological Answer:
The propan-2-ylideneamino group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Experimental approaches:
Kinetic Studies : Monitor reaction rates with primary vs. secondary amines (e.g., aniline vs. diethylamine) under controlled conditions.
DFT Analysis : Calculate transition-state energies to quantify steric effects (e.g., higher activation energy for bulkier nucleophiles).
Comparative Data : For analogous esters, steric hindrance reduced acylation efficiency by 40–60% .
Recommendation : Use bulky nucleophiles in polar aprotic solvents (e.g., DMF) to enhance reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
